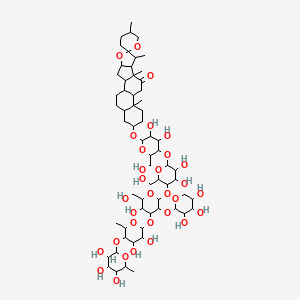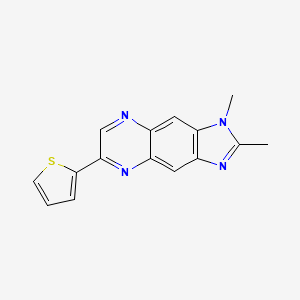![molecular formula C21H24FN5O5S B1665133 异丙基4-(1-(2-氟-4-(甲磺酰基)苯基)-1H-吡唑并[3,4-d]嘧啶-4-氧基)哌啶-1-甲酸酯 CAS No. 832714-46-2](/img/structure/B1665133.png)
异丙基4-(1-(2-氟-4-(甲磺酰基)苯基)-1H-吡唑并[3,4-d]嘧啶-4-氧基)哌啶-1-甲酸酯
概述
描述
GPR119, a glucose-dependent insulinotropic receptor, is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by the endogenous ligands lyso-phosphatidylcholine and oleoyl ethanolamide increases intracellular cAMP levels and promotes glucose-stimulated insulin secretion. APD668 is a potent agonist of GPR119 (EC50s = 2.7 and 33 nM for human and rat forms, respectively). Chronic dosing with APD668 in Zucker diabetic fatty rats over several weeks significantly reduces blood glucose and glycated hemoglobin levels.
APD668, also known as JNJ-28630368, is a potent GPR119 agonist with EC50 of 2.7 nM and 33 nM for hGPR119 and ratGPR119 respectively. Receptor GPR119 is a target that has been of significant recent interest in the field of metabolism. ADP668 showed activity to reduce blood glucose and glycated hemoglobin (HbA1c) levels in Zucker Diabetic Fatty (ZDF) rats over several weeks of dosing. ADP668 is currently under clinical trial for diabetes.
科学研究应用
Diabetes Treatment
APD668, as a GPR119 agonist, has shown potential in the treatment of diabetes. It stimulates insulin release by beta cells in response to elevated blood glucose levels, aiming to avoid hypoglycemia .
Dyslipidemia Management
The compound’s actions as a GLP-1 secretagogue suggest its potential for the treatment of dyslipidemia, reducing triglyceride uptake and hepatic lipogenesis .
Obesity and Metabolic Diseases
GPR119 is also located in the gastrointestinal tract, and APD668’s role in reducing food intake offers a potential target for the treatment of obesity and other related metabolic diseases .
Steatohepatitis Progression
APD668 has been investigated for its effect on the progression of steatohepatitis, particularly in combination with linagliptin, a DPPIV inhibitor .
5. Insulin Sensitivity and Blood Sugar Control Research suggests that GPR119 agonists like APD668 can attenuate disorders of insulin sensitivity and blood sugar control .
Islet β Cell Function Protection
New candidate GPR119 agonists have been found to promote the release of GLP-1, improve glucose tolerance, and protect islet β cell function .
作用机制
Target of Action
APD668, also known as JNJ-28630368, is a highly potent and orally active agonist of the Glucose-Dependent Insulinotropic Receptor (GDIR) . This receptor is expressed in beta cells, the cells in the pancreas responsible for producing insulin in response to increases in blood glucose .
Mode of Action
The mode of action of APD668 is glucose-dependent. In preclinical studies, GDIR agonists, such as APD668, only lowered blood glucose when it rose above normal levels, such as after a meal . In addition, GDIR stimulation has been found to increase the levels and activity of intracellular factors thought to be involved in the preservation of beta cells .
Biochemical Pathways
The biochemical pathways affected by APD668 are related to glucose homeostasis. The activation of GDIR by APD668 leads to the secretion of incretins, including glucagon-like peptide-1 and glucagon-like peptide-2 . These incretins play a crucial role in insulin regulation, which may enhance glucose homeostasis .
Pharmacokinetics
It is known that apd668 is an orally active drug candidate . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of APD668.
Result of Action
APD668 has been shown to efficiently stimulate insulin release by beta cells in response to elevated blood glucose levels, thereby avoiding hypoglycemia . In a study, APD668 alone showed a reduction in plasma glucose and triglyceride levels in a murine model of non-alcoholic steatohepatitis with diabetes .
Action Environment
The action of APD668 is influenced by the glucose levels in the body. As a GDIR agonist, APD668 only lowers blood glucose when it rises above normal levels . Therefore, the efficacy of APD668 is likely to be influenced by the individual’s diet and lifestyle, which can affect blood glucose levels.
属性
IUPAC Name |
propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O5S/c1-13(2)31-21(28)26-8-6-14(7-9-26)32-20-16-11-25-27(19(16)23-12-24-20)18-5-4-15(10-17(18)22)33(3,29)30/h4-5,10-14H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRUQJBVQBUKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025686 | |
| Record name | Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The GDIR mechanism is glucose dependent: in preclinical studies, GDIR agonists only lowered blood glucose when it rose above normal levels, such as after a meal. Therefore, unlike the glucose-insensitive sulfonylureas, Arena's GDIR agonists are not expected to lower normal fasting blood glucose levels or cause hypoglycemia. In addition, GDIR stimulation has been found to increase the levels and activity of intracellular factors thought to be involved in the preservation of beta cells. | |
| Record name | APD668 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
isopropyl 4-(1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)piperidine-1-carboxylate | |
CAS RN |
832714-46-2 | |
| Record name | APD-668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832714462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APD-668 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC77BCH2AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of APD668?
A1: APD668 acts as an agonist of G protein-coupled receptor 119 (GPR119). [, , , , ] Activation of GPR119 is known to stimulate the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. [] GLP-1 plays a role in glucose homeostasis and has been investigated for its potential in treating metabolic disorders.
Q2: What evidence suggests that APD668 might be beneficial in treating metabolic diseases?
A2: Studies have demonstrated that APD668 administration, alone or in combination with the DPPIV inhibitor linagliptin, shows promising results in preclinical models of steatohepatitis, a condition often associated with metabolic dysfunction. [, , , ] Specifically, APD668 improved fat tolerance and attenuated fatty liver development in a high-trans fat diet-induced steatohepatitis mouse model. [] Additionally, co-administration with linagliptin prevented the progression of steatohepatitis in mice fed a high-trans fat diet. [, ]
Q3: Are there any structural analogs of APD668 that have been studied for similar applications?
A3: While the provided articles do not explicitly mention structural analogs of APD668, they do highlight the use of liraglutide and semaglutide, which are long-acting GLP-1 receptor agonists. [] These analogs, similar to APD668 in their ability to activate the GLP-1 pathway, were also shown to influence alcohol intake in preclinical models. [] This suggests potential overlapping therapeutic applications and warrants further investigation into the structural similarities and differences between APD668 and these GLP-1 analogs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

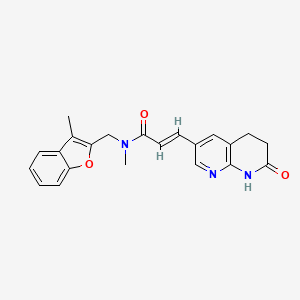
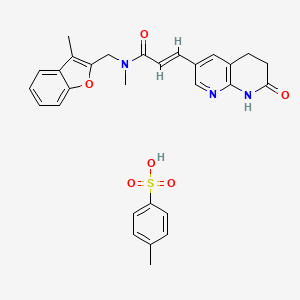
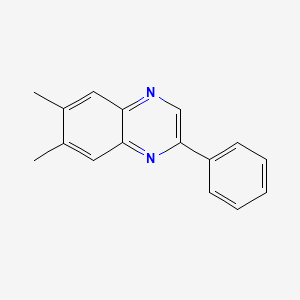

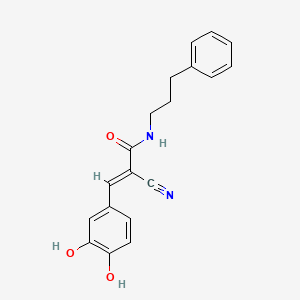

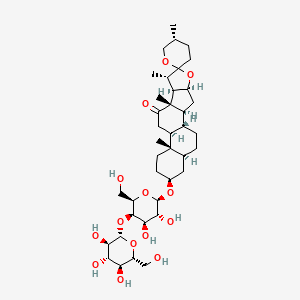
![16-[5-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1665062.png)
